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molecular formula C11H9NO B8331489 Pyrrole-benzaldehyde CAS No. 142598-70-7

Pyrrole-benzaldehyde

Cat. No. B8331489
M. Wt: 171.19 g/mol
InChI Key: NHPGKVWVHMLVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07022862B2

Procedure details

In the survey of various acid catalysts for the pyrrole-benzaldehyde condensation, MgBr2 gave a good yield of 5-phenyldipyrromethane with little N-confused 5-phenyldipyrromethane and 5,10-diphenyltripyrrane. This observation prompted us to study the effect of MgBr2 on the pyrrole-mesitaldehyde condensation. Four reactions were carried out with 0.1, 0.3, 0.5 or 1.0 equiv of MgBr2 using a 100:1 ratio of pyrrole:mesitaldehyde at room temperature. For the reaction with 0.5 equiv of MgBr2, GC analysis showed 82.9% of 5-mesityldipyrromethane and 0.9% of unreacted mesitaldehyde. Among the acids surveyed, the use of 0.5 equiv of MgBr2 appeared superior for the synthesis of 5-mesityldipyrromethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[C:11]([CH:12]=O)=[CH:10][CH:9]=[CH:8][CH:7]=1.[Mg+2].[Br-].[Br-]>>[CH:8]1[CH:9]=[CH:10][C:11]([CH:6]([C:2]2[NH:1][CH:5]=[CH:4][CH:3]=2)[C:2]2[NH:1][CH:5]=[CH:4][CH:3]=2)=[CH:12][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC=C1)C1=CC=CC=C1C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg+2].[Br-].[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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